1-(2-(3-(三氟甲基)-1H-吡唑-4-基)乙基)哌嗪

描述

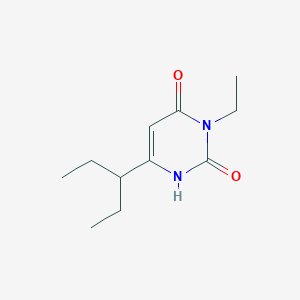

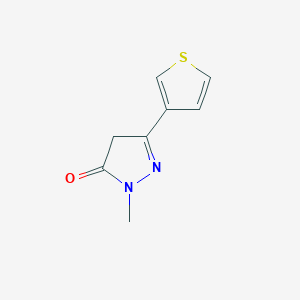

1-(2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine, also known as 1-(2-(3-TFMP)-1H-pyrazol-4-yl)ethyl)piperazine, is a synthetic compound with a wide range of applications in scientific research. Its unique structure and properties make it a valuable tool for scientists, particularly in the fields of biochemistry and physiology.

科学研究应用

药物化学: c-Met 抑制

据报道,该化合物可以抑制间充质-上皮转化因子 (c-Met) 蛋白激酶 。c-Met 是一种受体酪氨酸激酶,当其失调时,会导致癌症进展和转移。因此,像 1-(2-(3-(三氟甲基)-1H-吡唑-4-基)乙基)哌嗪 这样的 c-Met 抑制剂在抗癌治疗药物的开发中具有重要意义。

神经药理学: GABA A 调节

包含该化合物核心结构的化合物已被证明是 GABA A 受体的变构调节剂 。该受体是脑中主要的抑制性神经递质受体,其调节对于治疗各种神经系统疾病至关重要,包括焦虑症、癫痫和失眠症。

高分子科学: 太阳能电池应用

该化合物中存在的杂环核已被掺入到用于太阳能电池的聚合物中 。这些聚合物可以提高太阳能电池的效率和稳定性,使其更适合可持续能源解决方案。

酶抑制: BACE-1 抑制

该化合物已被证明可以抑制 β-分泌酶 1 (BACE-1) 。BACE-1 是一种参与β-淀粉样蛋白肽生成的酶,而β-淀粉样蛋白肽与阿尔茨海默病的发生有关。因此,BACE-1 抑制剂是该疾病的潜在治疗剂。

荧光探针

由于该化合物独特的结构特征,它可以用于创建荧光探针 。这些探针可用于生物成像以研究细胞结构和功能,为细胞过程提供宝贵的见解。

激酶抑制剂和受体调节剂

该化合物的一部分哌嗪部分,常存在于激酶抑制剂和受体调节剂中 。这些在调节细胞信号通路中至关重要,并在这些通路失调的疾病中具有治疗应用。

作用机制

Target of Action

The primary target of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .

Mode of Action

1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine acts as a serotonergic agonist . It binds directly and selectively to the serotonin receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction with the serotonin receptors mimics the effects of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

The compound’s action on the serotonin receptors affects the serotonergic pathways in the brain . These pathways are involved in various physiological processes such as mood regulation, sleep, and appetite, among others . By acting as a serotonergic agonist, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can influence these processes .

Pharmacokinetics

The piperazine moiety in 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . It is also used as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules . .

Result of Action

The molecular and cellular effects of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine’s action are primarily related to its interaction with the serotonin receptors. By acting as a serotonergic agonist, it can influence various physiological processes mediated by these receptors, potentially leading to changes in mood, sleep, and appetite .

生化分析

Biochemical Properties

1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as superoxide dismutase, polyphenol oxidase, and phenylalanine ammonia-lyase . These interactions enhance the activities of these enzymes, leading to increased defensive responses in biological systems. Additionally, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can bind to serotonin receptors, mimicking the effects of serotonin and influencing various physiological processes .

Cellular Effects

The effects of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By binding to serotonin receptors, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can modulate neurotransmitter release and impact neuronal communication . Furthermore, it has been shown to activate the phenylpropanoid biosynthesis pathway, enhancing the production of secondary metabolites that play a role in plant defense mechanisms .

Molecular Mechanism

At the molecular level, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine exerts its effects through specific binding interactions with biomolecules. This compound functions as a full agonist at serotonin receptors, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . By binding to these receptors, it can mimic the effects of serotonin and influence various physiological processes. Additionally, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine has been shown to enhance the activities of enzymes involved in the phenylpropanoid biosynthesis pathway, leading to increased production of defensive metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that prolonged exposure to 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can lead to sustained activation of defensive pathways and increased production of secondary metabolites

Dosage Effects in Animal Models

The effects of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine in animal models vary with different dosages. At lower doses, this compound has been shown to enhance defensive enzyme activities and activate the phenylpropanoid biosynthesis pathway . At higher doses, it can produce adverse effects such as anxiety-like responses, altered thermoregulation, and weak cardiovascular effects . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.

Metabolic Pathways

1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine is involved in various metabolic pathways, including the phenylpropanoid biosynthesis pathway. This compound interacts with enzymes such as superoxide dismutase, polyphenol oxidase, and phenylalanine ammonia-lyase, enhancing their activities and leading to increased production of defensive metabolites . Additionally, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can influence metabolic flux and metabolite levels, further contributing to its biochemical effects.

Transport and Distribution

The transport and distribution of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine within cells and tissues are facilitated by specific transporters and binding proteins. This compound can interact with serotonin transporters, influencing its localization and accumulation within neuronal cells . Additionally, its interactions with defensive enzymes suggest that it may be distributed to specific cellular compartments involved in plant defense mechanisms .

Subcellular Localization

1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine exhibits specific subcellular localization, which can affect its activity and function. This compound has been shown to localize within neuronal cells, where it interacts with serotonin receptors and influences neurotransmitter release . Additionally, its interactions with defensive enzymes suggest that it may be targeted to specific compartments or organelles involved in plant defense mechanisms

属性

IUPAC Name |

1-[2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N4/c11-10(12,13)9-8(7-15-16-9)1-4-17-5-2-14-3-6-17/h7,14H,1-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNNMBYZCBJVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=C(NN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482444.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-ol](/img/structure/B1482446.png)

![2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1482447.png)

![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482456.png)

![2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1482457.png)